molecular formula C18H14Cl4N2O B12779427 K23Zyc9scb CAS No. 909277-71-0

K23Zyc9scb

Cat. No.: B12779427
CAS No.: 909277-71-0
M. Wt: 416.1 g/mol
InChI Key: UXZDCVPAHZEYLF-UHFFFAOYSA-N
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Description

The compound identified by the unique ingredient identifier K23Zyc9scb is known as Miconazole 2,5-isomer. This compound is a derivative of Miconazole, an antifungal agent commonly used in medical treatments. Miconazole 2,5-isomer has a molecular formula of C18H14Cl4N2O and a molecular weight of 416.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miconazole 2,5-isomer involves several steps, starting with the preparation of the core imidazole ring. The process typically includes:

    Formation of the Imidazole Ring: This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the dichlorophenyl groups. This involves the use of reagents such as 2,4-dichlorobenzyl chloride and 2,5-dichlorobenzyl chloride under basic conditions.

    Ether Formation: The final step involves the formation of an ether linkage between the substituted imidazole and the dichlorophenyl groups using a suitable base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Miconazole 2,5-isomer follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Miconazole 2,5-isomer undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the chlorophenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Results in the formation of various substituted imidazole derivatives.

Scientific Research Applications

Miconazole 2,5-isomer has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.

    Biology: Investigated for its antifungal properties and potential use in treating fungal infections.

    Medicine: Explored for its therapeutic potential in various formulations, including creams and ointments.

    Industry: Utilized in the development of antifungal coatings and materials.

Mechanism of Action

The mechanism of action of Miconazole 2,5-isomer involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    Miconazole: The parent compound, widely used as an antifungal agent.

    Clotrimazole: Another imidazole derivative with similar antifungal properties.

    Ketoconazole: A related compound with broader antifungal activity.

Uniqueness

Miconazole 2,5-isomer is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other imidazole derivatives. This uniqueness can result in different efficacy and safety profiles, making it a valuable compound for specific therapeutic applications.

Properties

CAS No.

909277-71-0

Molecular Formula

C18H14Cl4N2O

Molecular Weight

416.1 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22/h1-8,11,18H,9-10H2

InChI Key

UXZDCVPAHZEYLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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